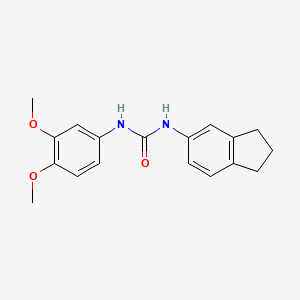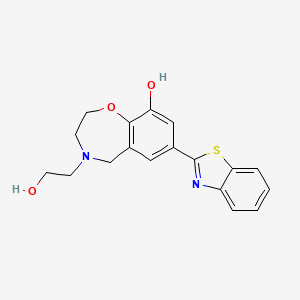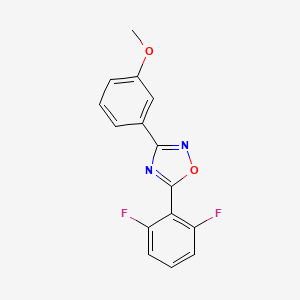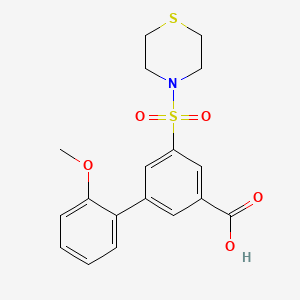![molecular formula C19H28N2O5S B5322344 4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action for 4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that this compound has activity against certain cancer cell lines and bacterial strains, suggesting that it may have effects on cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine in lab experiments is its potential activity against cancer cell lines and bacterial strains. This makes it a potential candidate for cancer and antibiotic research. However, one limitation of using this compound is its unknown mechanism of action. Further research is needed to fully understand how this compound affects cellular processes.
Direcciones Futuras
There are several potential future directions for research involving 4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine. One direction is to further investigate the mechanism of action of this compound. This could involve studying its effects on specific enzymes or proteins involved in cellular processes. Another direction is to investigate the potential applications of this compound in cancer and antibiotic research. This could involve studying its activity against different cancer cell lines and bacterial strains. Additionally, this compound could be used as a tool for studying various biochemical and physiological processes. Overall, there is much potential for further research involving this compound.
Métodos De Síntesis
The synthesis method for 4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine involves the reaction of 4-methoxy-3-(3-(piperidin-1-yl)propyl)benzenesulfonyl chloride with morpholine in the presence of a base. This reaction produces the desired compound in good yields. Other methods for synthesizing this compound have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer research. Additionally, this compound has been shown to have activity against certain bacterial strains, making it a potential candidate for antibiotic research. Other potential applications for this compound include its use as a tool for studying various biochemical and physiological processes.
Propiedades
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-18-7-6-17(27(23,24)21-11-13-26-14-12-21)15-16(18)5-8-19(22)20-9-3-2-4-10-20/h6-7,15H,2-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOQDOBYZOKWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)CCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![N-cyclohexyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5322301.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)
amine hydrochloride](/img/structure/B5322324.png)



![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)
